molecular formula C7H10N6O B1210108 Etaden CAS No. 66813-29-4

Etaden

Cat. No.: B1210108
CAS No.: 66813-29-4
M. Wt: 194.19 g/mol
InChI Key: CRWIVQWPUFWSCJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyridinecarboxamides and is known for its bioactivity and potency.

Scientific Research Applications

Etaden has a wide range of scientific research applications, including:

    Chemistry: In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules

    Biology: this compound has shown potential in biological studies due to its bioactivity. It is used in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: In medicinal chemistry, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including inflammation and cancer.

    Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

The synthesis of Etaden involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through a cyclization reaction involving appropriate precursors.

    Esterification: The next step involves the esterification of the pyrazole derivative with benzoic acid to form the ethyl ester.

    Final Assembly: The final step includes the coupling of the esterified pyrazole with the benzoate moiety under specific reaction conditions to yield this compound.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Etaden undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Etaden involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and modulating their activity. This interaction leads to the activation or inhibition of downstream signaling pathways, resulting in the desired biological response. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and apoptotic pathways .

Comparison with Similar Compounds

Etaden can be compared with other similar compounds, such as:

    Ethyl 2-[(1-methyl-5-(1-methylethyl)-1H-pyrazol-3-yl)oxy]benzoate: This compound shares a similar structure with this compound but differs in its functional groups and reactivity.

    Pyridinecarboxamides: Compounds in this class have similar bioactivity and are used in various research applications. this compound’s unique structure provides distinct advantages in terms of stability and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer enhanced bioactivity and stability compared to other similar compounds. This makes this compound a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(6-amino-7H-purin-8-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O/c8-5-4-6(11-3-10-5)13-7(12-4)9-1-2-14/h3,14H,1-2H2,(H4,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWIVQWPUFWSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216927
Record name Etaden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66813-29-4
Record name 2-[(6-Amino-9H-purin-8-yl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66813-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etaden
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066813294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etaden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETADEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FV7WZ3U9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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